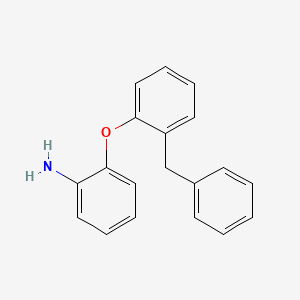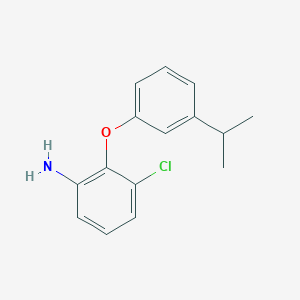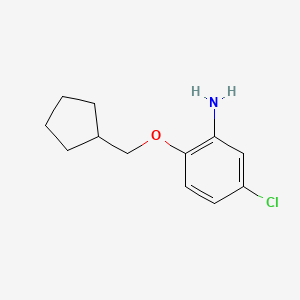
2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
“4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C16H16F3NO and has a molecular weight of 295.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to a propoxy group (CH2CH2CH2O-) which is further connected to an aniline group (C6H4NH2) that is substituted at the 2-position with a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the sources I found .Applications De Recherche Scientifique
Synthetic Applications and Chemical Reactions
- New Synthesis Pathways : A study by Gong and Kato (2004) explored the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the reactivity of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines with diethyl malonate, leading to high yields of substituted products. This research provides insights into novel synthetic routes involving trifluoromethylated compounds (Gong & Kato, 2004).
- Directing Group Assisted Catalysis : Wu et al. (2021) demonstrated the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This work opens up possibilities for the synthesis of complex organic structures like quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in facilitating specific catalytic reactions (Wu et al., 2021).
Material Science and Polyimide Synthesis
- Polyimide Synthesis : Myung et al. (2003) synthesized novel polyimides using 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide, showcasing the chemical's utility in creating high-performance materials. These polyimides demonstrated excellent solubility, thermal stability, and electrical properties, underscoring the compound's significance in the development of advanced materials (Myung et al., 2003).
Chemical Properties and Analysis
- Spectroscopic and Computational Studies : Arjunan, Rani, and Mohan (2011) conducted a comprehensive spectroscopic and quantum chemical study on 2-(trifluoromethyl)aniline and its isomers, providing deep insights into the compound's vibrational, structural, and electronic properties. This research highlights the compound's utility in fundamental chemical studies and its potential applications in designing new materials and molecules (Arjunan, Rani, & Mohan, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-8-9-15(14(20)11-13)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYGZKHPKFMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine](/img/structure/B3172374.png)

![2-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B3172390.png)
![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)



![3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172422.png)

![5-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172431.png)
![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)


![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)